cis-4-Methoxypiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Methoxypiperidin-3-ol: is a chemical compound with the molecular formula C6H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a methoxy group (-OCH3) at the fourth position and a hydroxyl group (-OH) at the third position on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxypiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and reduction steps to form the piperidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-4-Methoxypiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group can result in various substituted piperidine derivatives .
Scientific Research Applications
cis-4-Methoxypiperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of cis-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxypiperidine: Similar structure but lacks the hydroxyl group at the third position.
3-Hydroxypiperidine: Similar structure but lacks the methoxy group at the fourth position.
Piperidine: The parent compound without any substituents.
Uniqueness: cis-4-Methoxypiperidin-3-ol is unique due to the presence of both the methoxy and hydroxyl groups on the piperidine ring.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3 |
InChI Key |
AJLZLMULMPUCFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.